molecular formula C7H11N5O3 B2963092 2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) CAS No. 398996-54-8

2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI)

Cat. No.: B2963092
CAS No.: 398996-54-8
M. Wt: 213.197
InChI Key: JONWUDXOAJZHMM-UHFFFAOYSA-N
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Description

2-Oxazolecarboxylic acid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) is a heterocyclic compound featuring an oxazole core substituted with an ethoxy group at position 5, a carboxylic acid group, and a hydrazide moiety modified with an aminoiminomethyl (guanidine-like) group.

Properties

IUPAC Name

N-(diaminomethylideneamino)-5-ethoxy-1,3-oxazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-2-14-4-3-10-6(15-4)5(13)11-12-7(8)9/h3H,2H2,1H3,(H,11,13)(H4,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONWUDXOAJZHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C(=O)NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) typically involves multiple steps, starting with the formation of the oxazole ring. This can be achieved through cyclization reactions involving appropriate precursors. The ethoxy group is introduced via an ethylation reaction, while the aminoiminomethyl hydrazide moiety is incorporated through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the hydrazide moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can produce a variety of functionalized oxazole compounds.

Scientific Research Applications

2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and hydrazide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS/Reference) Molecular Formula Key Functional Groups Heterocycle/Core Notable Features
Target Compound C₉H₁₄N₄O₄ Oxazole, ethoxy, hydrazide, guanidine Oxazole Ethoxy enhances lipophilicity; guanidine aids in target binding
4-Thiazolecarboxylicacid,2-[(aminoiminomethyl)amino]-5-methyl-(9CI) (405071-53-6, ) C₆H₉N₅O₂S Thiazole, hydrazide, guanidine Thiazole Thiazole’s sulfur atom influences electronic properties; methyl group modifies steric effects
5-Thiazolecarboxylicacid,2-amino-4,5-dihydro-4-oxo-,ethylester(9CI) () C₆H₇N₂O₃S Thiazole, ester, amino, ketone Thiazole Ester group improves solubility; keto-enol tautomerism possible
Benzoic acid,2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide (Z)-(9CI) () C₁₇H₁₄N₂O₄ Benzene, hydrazide, diketone Benzene Aromatic core with conjugated diketone; planar structure facilitates π-π interactions
4-Oxazolecarboxamide,5-methoxy-(9CI) (63820-02-0, ) C₅H₆N₂O₃ Oxazole, carboxamide, methoxy Oxazole Methoxy and carboxamide groups enhance polarity and hydrogen-bonding capacity

Key Differences and Implications

Benzene (): Lacks heteroatoms, leading to weaker dipole interactions but stronger van der Waals forces .

Functional Groups: Hydrazide vs. Carboxamide/Ester: The hydrazide group (-CONHNH₂) in the target compound and ’s thiazole derivative offers dual hydrogen-bonding sites, unlike carboxamides () or esters (), which may reduce metabolic stability . Guanidine Modification: The aminoiminomethyl group in the target compound and ’s derivative introduces strong basicity, facilitating interactions with acidic biological targets (e.g., enzymes or nucleic acids) .

Methyl groups () and phenyl rings () alter steric hindrance, affecting binding pocket compatibility .

Biological Activity

2-Oxazolecarboxylic acid, 5-ethoxy-, 2-(aminoiminomethyl)hydrazide (9CI), identified by CAS number 398996-54-8, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

  • Molecular Formula : C7_7H11_{11}N5_5O3_3
  • Molecular Weight : 213.19 g/mol
  • Structure : The compound features an oxazole ring and a hydrazide functional group, which are critical for its biological activities.

Antimicrobial Activity

Research has indicated that compounds with hydrazone moieties exhibit significant antimicrobial properties. The synthesis of various acylhydrazones has shown promising results against resistant bacterial strains, including MRSA (methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against MRSAMinimum Inhibitory Concentration (MIC)
Acylhydrazone AYes32 µg/mL
Acylhydrazone BYes16 µg/mL
2-Oxazolecarboxylic Acid DerivativeYesTBD

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies showing that derivatives with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, compounds synthesized from the acylhydrazone group have demonstrated efficacy against cancer cells while maintaining low toxicity to normal cells .

Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating the cytotoxic effects of various acylhydrazones, it was found that certain derivatives showed IC50_{50} values in the low micromolar range against different cancer cell lines. The evaluation involved treating cancer cells with varying concentrations of the compounds over a specific period.

Table 2: Cytotoxicity Results

Compound NameCell Line TestedIC50_{50} (µM)Toxicity to Normal Cells
Acylhydrazone AHeLa15Low
Acylhydrazone BMCF-720Low
2-Oxazolecarboxylic Acid DerivativeA549TBDTBD

The proposed mechanism of action for the biological activity of this compound involves interference with cellular processes through inhibition of key enzymes and pathways. For instance, compounds with hydrazone structures have been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis and has implications in skin cancer treatment .

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